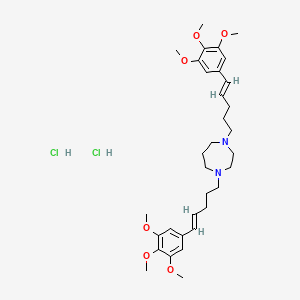

K-7174 dihydrochloride

Description

Propriétés

IUPAC Name |

1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48N2O6.2ClH/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4;;/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3;2*1H/b14-9+,15-10+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAQFPBRMVEHBD-CHBZAFCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/CCCN2CCN(CCC2)CCC/C=C/C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

K-7174 Dihydrochloride: A Dual-Function Inhibitor Targeting GATA Transcription Factors and the Proteasome

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

K-7174 dihydrochloride (B599025) is a synthetic small molecule that has garnered significant interest in the scientific community for its dual inhibitory action against both GATA transcription factors and the proteasome. This unique pharmacological profile positions K-7174 as a versatile tool for investigating a range of biological processes and as a potential therapeutic agent in various disease contexts, including inflammation, cancer, and anemia of chronic disease. This technical guide provides a comprehensive overview of K-7174, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its study.

Mechanism of Action: A Tale of Two Pathways

K-7174 exerts its biological effects through two distinct, yet potentially interconnected, mechanisms of action:

-

GATA-Specific Inhibition: K-7174 has been shown to specifically inhibit the DNA-binding activity of GATA transcription factors.[1] This family of zinc-finger proteins plays a crucial role in the development and differentiation of various cell lineages, including hematopoietic and cardiac cells. By interfering with GATA-DNA interactions, K-7174 can modulate the expression of GATA target genes. This mechanism is central to its anti-inflammatory properties.

-

Proteasome Inhibition: In addition to its effects on GATA, K-7174 also functions as a potent, orally active proteasome inhibitor. It has been demonstrated to inhibit all three catalytic subunits of the 20S proteasome. This activity leads to the accumulation of ubiquitinated proteins, triggering cellular stress and apoptosis, particularly in malignant cells. This mechanism is the primary driver of its anti-myeloma activity.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for K-7174 dihydrochloride in various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of K-7174

| Parameter | Cell Line/System | Value | Reference |

| IC50 (VCAM-1 Expression) | Human Endothelial Cells | 14 µM | [2] |

| IC50 (VCAM-1 mRNA Induction by TNF-α) | Human Endothelial Cells | 9 µM | [2] |

| GATA Binding Inhibition | - | 2.5-30 µM | [2] |

| Epo Production Rescue | Hep3B Cells | 10-20 µM | [2] |

| Myeloma Cell Growth Inhibition | MM Cell Lines | 0-25 µM (72h) | [2] |

Table 2: In Vivo Efficacy of K-7174

| Animal Model | Dosing Regimen | Effect | Reference |

| Mouse Model of Anemia | 30 mg/kg; i.p. once daily for 9 days | Reversed decrease in hemoglobin and reticulocytes | [2] |

| Myeloma Xenograft Mouse Model | 75 mg/kg; i.p. once daily for 14 days | Inhibited tumor growth | [2] |

| Myeloma Xenograft Mouse Model | 50 mg/kg; p.o. once daily for 14 days | Inhibited tumor growth (more effective than i.p.) | [2] |

Signaling Pathways and Experimental Workflows

The dual-action nature of K-7174 is reflected in its impact on distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for studying GATA inhibition.

Caption: K-7174 inhibits inflammatory cytokine-induced VCAM-1 expression by blocking GATA binding.

Caption: K-7174 induces apoptosis in myeloma cells via proteasome inhibition and HDAC downregulation.

Caption: Experimental workflow for Electrophoretic Mobility Shift Assay (EMSA) to assess K-7174's effect.

Key Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for GATA Binding

This protocol is adapted from standard EMSA procedures to assess the inhibitory effect of K-7174 on GATA-DNA binding.

1. Preparation of Nuclear Extracts:

- Culture human endothelial cells (e.g., HUVECs) to 80-90% confluency.

- Stimulate cells with TNF-α (e.g., 10 ng/mL) for 4 hours to induce GATA activity.

- Wash cells with ice-cold PBS and scrape into a microcentrifuge tube.

- Lyse the cells using a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF).

- After incubation on ice, add a non-ionic detergent (e.g., NP-40) and vortex to disrupt the cell membrane.

- Centrifuge to pellet the nuclei.

- Resuspend the nuclear pellet in a high-salt extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF).

- Incubate on ice with agitation, then centrifuge at high speed to pellet debris.

- Collect the supernatant containing the nuclear proteins. Determine protein concentration using a Bradford or BCA assay.

2. Probe Labeling:

- Synthesize complementary oligonucleotides containing a consensus GATA binding site (e.g., 5'-CAC TTG ATA ACA GAA AGT GAT AAC TCT-3').

- Anneal the oligonucleotides by heating to 95°C and slowly cooling to room temperature.

- End-label the double-stranded probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin (B1667282) or a fluorescent dye.

- Purify the labeled probe to remove unincorporated label.

3. Binding Reaction:

- In a microcentrifuge tube, combine the following on ice:

- Nuclear extract (2-10 µg)

- Binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 2.5% glycerol)

- Non-specific competitor DNA (e.g., poly(dI-dC))

- This compound at various concentrations (e.g., 1 µM to 50 µM) or vehicle control (DMSO). Pre-incubate for 20-30 minutes on ice.

- Labeled probe (e.g., 20,000-50,000 cpm for radiolabeled probes).

- Incubate the reaction mixture at room temperature for 20-30 minutes.

4. Electrophoresis and Visualization:

- Load the samples onto a non-denaturing polyacrylamide gel (e.g., 4-6% in 0.5x TBE buffer).

- Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

- For radiolabeled probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

- For non-radioactive probes, transfer the DNA to a nylon membrane and detect using streptavidin-HRP and a chemiluminescent substrate (for biotin) or image directly (for fluorescent dyes).

- A decrease in the intensity of the shifted band (GATA-DNA complex) in the presence of K-7174 indicates inhibitory activity.

In Vivo Myeloma Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of K-7174 in a mouse model.

1. Cell Culture and Implantation:

- Culture a human multiple myeloma cell line (e.g., RPMI 8226 or U266) under standard conditions.

- Harvest the cells and resuspend in a sterile, serum-free medium or PBS.

- Subcutaneously inject approximately 1-3 x 10⁷ cells into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).

2. Tumor Growth Monitoring and Treatment:

- Monitor the mice regularly for tumor formation.

- Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

- Prepare this compound for administration. For oral gavage (p.o.), it can be formulated in a vehicle such as 0.5% methylcellulose. For intraperitoneal injection (i.p.), it can be dissolved in a vehicle like saline with a small percentage of DMSO.

- Administer K-7174 or vehicle control to the respective groups daily at a predetermined dose (e.g., 50-75 mg/kg).

- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

- Monitor animal body weight and overall health throughout the study.

3. Endpoint and Analysis:

- Continue treatment for a specified duration (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint.

- At the end of the study, euthanize the mice and excise the tumors.

- Tumor weight can be measured as a primary endpoint.

- Tumor tissue can be processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3), or for Western blot analysis of protein expression.

- Compare tumor growth curves and final tumor weights between the K-7174 treated and control groups to determine efficacy.

Conclusion

This compound is a valuable research compound with a compelling dual mechanism of action that makes it relevant to multiple fields of study. Its ability to inhibit GATA transcription factors provides a tool to dissect the roles of this protein family in various biological contexts, particularly in inflammation. Simultaneously, its function as a proteasome inhibitor highlights its potential as an anti-cancer agent, especially in hematological malignancies like multiple myeloma. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing molecule. Further investigation into the interplay between its GATA-inhibitory and proteasome-inhibitory activities may yet uncover novel therapeutic strategies.

References

- 1. A GATA-specific inhibitor (K-7174) rescues anemia induced by IL-1beta, TNF-alpha, or L-NMMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel cell adhesion inhibitor, K-7174, reduces the endothelial VCAM-1 induction by inflammatory cytokines, acting through the regulation of GATA - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-7174 dihydrochloride (B599025) is a novel, orally active small molecule that has garnered significant interest for its therapeutic potential, particularly in oncology. This technical guide provides an in-depth overview of the primary cellular targets of K-7174, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and cellular biology.

K-7174 is a multi-target agent, with its principal mechanisms of action converging on the ubiquitin-proteasome system and the regulation of key transcription factors. These activities lead to a cascade of downstream effects, including the induction of apoptosis in cancer cells and the modulation of inflammatory responses.

Primary Cellular Targets

The core cellular activities of K-7174 dihydrochloride are centered around three primary targets:

-

The 20S Proteasome: K-7174 is a direct inhibitor of the 20S proteasome, a critical cellular machinery responsible for protein degradation.

-

GATA Transcription Factors: K-7174 inhibits the activity of GATA transcription factors, which play crucial roles in cell development and gene expression.

-

Class I Histone Deacetylases (HDACs): The compound indirectly downregulates the expression of class I HDACs through a unique mechanism involving the degradation of the Sp1 transcription factor.

Proteasome Inhibition

K-7174 acts as a direct inhibitor of the 20S proteasome, distinguishing itself from other proteasome inhibitors like bortezomib (B1684674) by its different mode of binding. It has been shown to inhibit all three of the proteasome's catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like.[1][2] This broad inhibitory profile contributes to its potent anti-myeloma activity.[3]

Quantitative Data: Proteasome Inhibition

While specific IC50 values for the inhibition of each proteasome subunit by K-7174 are not explicitly stated in the primary literature, dose-response curves demonstrate significant inhibition of all three catalytic activities at micromolar concentrations.

| Target Activity | Substrate | Observed Inhibition | Reference |

| Chymotrypsin-like | Suc-LLVY-AMC | Dose-dependent inhibition | [4] |

| Caspase-like | Z-LLE-AMC | Dose-dependent inhibition | [4] |

| Trypsin-like | Boc-LRR-AMC | Dose-dependent inhibition | [4] |

Experimental Protocol: In Vitro Proteasome Activity Assay

This protocol is based on the methodology used to assess the inhibitory effect of K-7174 on the catalytic activities of purified 20S proteasome.[4]

Objective: To measure the chymotrypsin-like, caspase-like, and trypsin-like activities of the 20S proteasome in the presence of K-7174.

Materials:

-

Purified 20S proteasome (from erythrocytes or a commercial source)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT

-

Fluorogenic Substrates:

-

Suc-LLVY-AMC (for chymotrypsin-like activity)

-

Z-LLE-AMC (for caspase-like activity)

-

Boc-LRR-AMC (for trypsin-like activity)

-

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of K-7174 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of K-7174 in Assay Buffer to achieve the desired final concentrations.

-

In a 96-well black microplate, add the purified 20S proteasome to each well.

-

Add the K-7174 dilutions or vehicle control to the wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the specific fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Monitor the fluorescence kinetically over a period of 30-60 minutes at 37°C.

-

Calculate the rate of substrate cleavage and determine the percentage of inhibition for each K-7174 concentration relative to the vehicle control.

GATA Transcription Factor Inhibition and Downstream Effects

K-7174 functions as an inhibitor of the GATA family of transcription factors.[4] This inhibition has been shown to have significant consequences on the expression of genes regulated by GATA, most notably Vascular Cell Adhesion Molecule-1 (VCAM-1).[5]

VCAM-1 Expression

By inhibiting the binding of GATA transcription factors to the promoter region of the VCAM-1 gene, K-7174 suppresses the induction of VCAM-1 expression by inflammatory cytokines such as TNF-α and IL-1β.[5] This activity makes K-7174 a potential agent for anti-inflammatory therapies.

Quantitative Data: VCAM-1 Inhibition

| Target | Cell Type | Inducer | IC50 | Reference |

| VCAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | 14 µM | [4] |

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for GATA-DNA Binding

This protocol is designed to assess the effect of K-7174 on the binding of GATA transcription factors to the VCAM-1 promoter, as described in the literature.[5]

Objective: To determine if K-7174 inhibits the binding of GATA transcription factors to a specific DNA sequence within the VCAM-1 promoter.

Materials:

-

Nuclear extracts from cytokine-stimulated endothelial cells

-

This compound

-

Double-stranded oligonucleotide probe containing the GATA binding site from the VCAM-1 promoter, labeled with a non-radioactive tag (e.g., biotin (B1667282) or infrared dye)

-

Poly(dI-dC)

-

Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol

-

Native polyacrylamide gel

-

Electrophoresis buffer (e.g., 0.5x TBE)

-

Detection system for the labeled probe (e.g., chemiluminescence or infrared imaging)

Procedure:

-

Prepare nuclear extracts from endothelial cells stimulated with TNF-α or IL-1β.

-

Prepare various concentrations of K-7174.

-

In a microcentrifuge tube, combine the nuclear extract, poly(dI-dC) as a non-specific competitor, and the desired concentration of K-7174 or vehicle control.

-

Incubate on ice for 10 minutes.

-

Add the labeled oligonucleotide probe to the reaction mixture.

-

Incubate at room temperature for 20-30 minutes to allow for protein-DNA binding.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Perform electrophoresis until the free probe has migrated a sufficient distance.

-

Transfer the DNA-protein complexes from the gel to a nylon membrane.

-

Detect the labeled probe using the appropriate detection system.

-

Analyze the resulting bands to determine if K-7174 reduces the formation of the GATA-DNA complex.

Signaling Pathway: K-7174 Inhibition of VCAM-1 Expression

Caption: K-7174 inhibits GATA binding to the VCAM-1 promoter.

Indirect Repression of Class I Histone Deacetylases (HDACs)

A key mechanism of K-7174's anti-myeloma activity is the transcriptional repression of class I HDACs (HDAC1, HDAC2, and HDAC3).[3][5] This is not a direct enzymatic inhibition but rather an indirect effect mediated by the degradation of the transcription factor Sp1.

Mechanism of Sp1 Degradation

K-7174 treatment leads to the activation of caspase-8, which in turn mediates the degradation of Sp1.[3][5] As Sp1 is a potent transactivator of class I HDAC genes, its degradation results in the downregulation of HDAC1, -2, and -3 expression. This leads to histone hyperacetylation, a state associated with anti-proliferative and pro-apoptotic effects in cancer cells.

Experimental Protocol: Western Blot for Sp1 Degradation

This protocol outlines the steps to assess the degradation of Sp1 protein in response to K-7174 treatment.

Objective: To determine the levels of Sp1 protein in cells treated with K-7174.

Materials:

-

Myeloma cell lines (e.g., RPMI 8226, U266)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibodies: anti-Sp1, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture myeloma cells to the desired density.

-

Treat the cells with various concentrations of K-7174 or vehicle control for a specified time (e.g., 24-48 hours).

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Prepare samples for SDS-PAGE by adding sample buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary anti-Sp1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities to determine the relative levels of Sp1 protein.

-

Normalize the Sp1 band intensity to the loading control (e.g., GAPDH).

Signaling Pathway: K-7174-induced Repression of HDACs

References

- 1. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor CGI-1746 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of the chymotrypsin-like activity of the 20S proteasome by 5-methoxy-1-indanone dipeptide benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

K-7174 Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-7174 dihydrochloride (B599025) is a synthetic homopiperazine (B121016) derivative that has garnered significant interest in the field of oncology and inflammation research. It functions as a dual inhibitor of the proteasome and GATA transcription factors, leading to a cascade of downstream effects that culminate in cell cycle arrest and apoptosis in various cancer cell lines, particularly multiple myeloma. This technical guide provides a comprehensive overview of the discovery, a putative synthesis pathway, and the detailed molecular mechanisms of action of K-7174. It includes a compilation of key quantitative data, detailed experimental protocols for relevant biological assays, and visualizations of the critical signaling pathways and experimental workflows.

Discovery and Therapeutic Potential

K-7174 was identified as a novel, orally active small molecule with potent anti-myeloma properties.[1][2] It has been shown to be effective against both bortezomib-sensitive and -resistant multiple myeloma cells, highlighting its potential to overcome drug resistance in clinical settings.[1][2] Beyond its anti-cancer effects, K-7174 has also been investigated for its anti-inflammatory and erythropoietin-stimulating activities.[3]

Synthesis of K-7174 Dihydrochloride

A four-step synthesis for K-7174 has been described, involving a Wittig olefination and a bis-alkylation of homopiperazine as key steps. While the specific, detailed protocol from the original discovering entity is not publicly available, a representative synthetic scheme can be proposed based on these core reactions.

Putative Synthetic Pathway:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols:

Step 1: Wittig Olefination

-

To a solution of (4-bromobutyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (n-BuLi) dropwise at a low temperature (e.g., -78 °C) to generate the corresponding ylide.

-

After stirring for a specified time, add a solution of 3,4,5-trimethoxybenzaldehyde in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure to yield a mixture of (E/Z)-1-(5-bromo-1-pentenyl)-3,4,5-trimethoxybenzene.

Step 2: Isomerization

-

Dissolve the mixture of isomers in a suitable solvent (e.g., toluene).

-

Add a catalytic amount of iodine (I2).

-

Reflux the mixture for several hours, monitoring the conversion to the E-isomer by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and wash with an aqueous solution of sodium thiosulfate (B1220275) (Na2S2O3) to remove excess iodine.

-

Separate the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the pure (E)-1-(5-bromo-1-pentenyl)-3,4,5-trimethoxybenzene.

Step 3: Bis-alkylation of Homopiperazine

-

To a solution of homopiperazine in a polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, K2CO3).

-

Add a solution of (E)-1-(5-bromo-1-pentenyl)-3,4,5-trimethoxybenzene in DMF dropwise to the homopiperazine solution.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to yield K-7174 free base.

Step 4: Salt Formation

-

Dissolve the purified K-7174 free base in a suitable organic solvent (e.g., diethyl ether, Et2O).

-

Add a solution of hydrogen chloride (HCl) in Et2O dropwise with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold Et2O, and dry under vacuum to obtain this compound as a solid.

Mechanism of Action

K-7174 exerts its biological effects through a dual inhibitory mechanism targeting the proteasome and GATA transcription factors.

Proteasome Inhibition

K-7174 inhibits the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome. This leads to the accumulation of ubiquitinated proteins within the cell, inducing endoplasmic reticulum (ER) stress and ultimately triggering apoptosis.

GATA Inhibition

K-7174 inhibits the DNA binding activity of GATA transcription factors.[3] This is particularly relevant in the context of its anti-inflammatory and erythropoiesis-modulating effects. For instance, it can suppress the expression of vascular cell adhesion molecule-1 (VCAM-1), a process regulated by GATA.

Downregulation of Class I Histone Deacetylases (HDACs)

A key mechanism underlying the anti-myeloma activity of K-7174 is the transcriptional repression of class I HDACs (HDAC1, HDAC2, and HDAC3).[1][2] This occurs via a caspase-8-dependent degradation of the transcription factor Sp1, which is a potent transactivator of class I HDAC genes.[1] The downregulation of HDACs leads to hyperacetylation of histones and other proteins, affecting gene expression and contributing to apoptosis.

Caption: Signaling pathway of K-7174 in multiple myeloma cells.

Quantitative Biological Data

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Efficacy of K-7174

| Cell Line | Assay | Endpoint | IC50 / Effect | Reference |

| RPMI 8226 | MTT Assay | Growth Inhibition | ~10 µM | [1] |

| U266 | MTT Assay | Growth Inhibition | ~15 µM | [1] |

| KMS-12BM | MTT Assay | Growth Inhibition | ~7.5 µM | [1] |

| HUVEC | Cell Adhesion | VCAM-1 Expression | IC50 = 14 µM | MedChemExpress |

| Hep3B | Epo Production | Rescue of Epo | Dose-dependent | MedChemExpress |

| MM cells | Apoptosis | Annexin V | Induction | [1] |

Table 2: In Vivo Efficacy of K-7174

| Animal Model | Tumor Type | Dosage | Administration | Outcome | Reference |

| NOD/SCID mice | U266 Xenograft | 75 mg/kg/day | i.p. | Tumor growth inhibition | [1] |

| NOD/SCID mice | RPMI 8226 Xenograft | 50 mg/kg/day | p.o. | Significant tumor growth inhibition | [1] |

| Mice | IL-1β or TNF-α induced anemia | 30 mg/kg | i.p. | Reversal of anemia | [4] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Caption: Workflow for a typical MTT cell viability assay.

-

Cell Seeding: Seed multiple myeloma (MM) cell lines (e.g., RPMI 8226, U266) in 96-well plates at a density of 1-5 x 10^4 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0-50 µM) or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide, DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Immunoblotting

-

Cell Lysis: Treat MM cells with K-7174 for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ubiquitinated proteins, HDAC1, Sp1, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of MM cells (e.g., 1 x 10^7 RPMI 8226 cells in PBS) into the flank of immunodeficient mice (e.g., NOD/SCID).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Drug Administration: Randomly assign the mice to treatment groups. Administer K-7174 (e.g., 50 mg/kg) or vehicle control orally once daily for a specified period (e.g., 14-21 days).

-

Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting for ubiquitinated proteins).

Conclusion

This compound is a promising therapeutic agent with a unique dual mechanism of action against the proteasome and GATA transcription factors. Its oral bioavailability and efficacy in preclinical models of multiple myeloma, including bortezomib-resistant cases, underscore its potential for clinical development. This guide provides a foundational understanding of its synthesis, mechanism of action, and the experimental methodologies used for its characterization, serving as a valuable resource for researchers in the field. Further investigation into its clinical utility is warranted.

References

Initial Studies on the Antitumor Activity of K-7174 Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-7174 dihydrochloride (B599025), a novel, orally active homopiperazine (B121016) derivative, has demonstrated significant antitumor activity in preclinical studies, particularly in the context of multiple myeloma (MM). This technical guide synthesizes the initial findings on K-7174, detailing its mechanism of action, in vitro cytotoxicity, and in vivo efficacy. The document provides comprehensive experimental protocols and quantitative data from seminal studies to support further research and development. K-7174 acts as a proteasome inhibitor with a distinct mechanism that overcomes resistance to established therapies like bortezomib (B1684674). Its primary mode of action involves the induction of apoptosis through the downregulation of class I histone deacetylases (HDACs), positioning it as a promising candidate for cancer therapy.

Introduction

The ubiquitin-proteasome system is a critical regulator of intracellular protein homeostasis and a validated target in oncology. While proteasome inhibitors like bortezomib have become mainstays in the treatment of multiple myeloma, the emergence of drug resistance necessitates the development of novel agents with alternative mechanisms of action. K-7174 dihydrochloride is a new-generation, orally bioavailable proteasome inhibitor identified as a promising therapeutic agent.[1] Initial research indicates that K-7174 not only exhibits potent anti-myeloma activity but also circumvents common resistance pathways, offering a potential new therapeutic avenue for patients with relapsed or refractory disease.[1]

Mechanism of Action: A Unique Signaling Cascade

K-7174 exerts its antitumor effects through a unique signaling pathway that distinguishes it from other proteasome inhibitors. The core mechanism involves the transcriptional repression of class I histone deacetylases (HDAC1, -2, and -3).[1][2] This is initiated by the activation of caspase-8, which subsequently leads to the degradation of the transcription factor Sp1.[1][2] Sp1 is a key transactivator of class I HDAC genes; its degradation results in reduced HDAC expression and subsequent hyperacetylation of histones, ultimately leading to apoptosis.[1][2] Notably, this mechanism is effective even in bortezomib-resistant cells that harbor mutations in the β5-subunit of the proteasome.[1]

Quantitative Data Presentation

The antitumor activity of K-7174 has been quantified through various in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of K-7174 in Multiple Myeloma Cell Lines

| Cell Line | Type | IC50 (µM) after 48h | Key Findings |

| RPMI8226 | Human MM | ~5 | Dose-dependent inhibition of growth. |

| U266 | Human MM | ~2.5 | Significant growth inhibition at low micromolar concentrations. |

| KMS12-BM | Human MM | ~7.5 | Effective against various MM cell backgrounds. |

| Primary MM Cells | Patient-derived | N/A | Significantly increased apoptosis (Annexin-V positive cells) after 48h treatment.[3] |

Data extracted from MTT assays as presented in Kikuchi et al., 2013.

Table 2: In Vivo Efficacy of K-7174 in a Murine Xenograft Model

| Animal Model | Cell Line Inoculated | Treatment Regimen | Outcome |

| NOD/SCID Mice | U266 (subcutaneous) | 50 mg/kg K-7174, oral, once daily for 14 days | Significant reduction in tumor volume compared to vehicle control.[3] |

| NOD/SCID Mice | RPMI8226 (subcutaneous) | 75 mg/kg K-7174, intraperitoneal, once daily for 14 days | Significant tumor growth inhibition. Oral administration was found to be more effective.[3] |

Data from in vivo studies as reported in Kikuchi et al., 2013.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these initial findings.

Cell Viability Assessment (MTT Assay)

This protocol is adapted from the methodology used to assess the cytotoxic effects of K-7174 on MM cell lines.

-

Cell Culture: Human multiple myeloma cell lines (RPMI8226, U266, KMS12-BM) are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well.

-

Treatment: this compound, dissolved in DMSO and diluted in culture medium, is added to the wells at various concentrations. Control wells receive vehicle (DMSO) only.

-

Incubation: Plates are incubated for 48 hours.

-

MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

Formazan (B1609692) Formation: Plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

-

Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined from dose-response curves.

Western Blot Analysis

This protocol was used to determine the effect of K-7174 on the protein levels of Sp1 and class I HDACs.

-

Cell Lysis: MM cells are treated with K-7174 for the indicated times. Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against Sp1, HDAC1, HDAC2, HDAC3, or GAPDH (as a loading control) overnight at 4°C.

-

Washing: The membrane is washed three times with TBST.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Murine Xenograft Model

This in vivo model was used to evaluate the antitumor efficacy of orally administered K-7174.

-

Animal Housing: 5- to 6-week-old female non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice are used. Animals are housed in a pathogen-free environment.

-

Tumor Cell Implantation: 1 x 10^7 U266 or RPMI8226 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width^2) / 2.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

Drug Administration: K-7174 is administered orally (e.g., 50 mg/kg) or intraperitoneally (e.g., 75 mg/kg) once daily. The control group receives the vehicle (e.g., 3% DMSO in 0.9% NaCl).

-

Efficacy Evaluation: Treatment continues for a specified period (e.g., 14 days), and tumor growth is monitored. At the end of the study, mice are euthanized, and tumors are excised for further analysis.

Conclusion and Future Directions

The initial studies on this compound have established its potent antitumor activity against multiple myeloma, both in vitro and in vivo. Its unique mechanism of action, involving the caspase-8/Sp1/HDAC pathway, provides a strong rationale for its development, particularly for bortezomib-resistant disease. The oral bioavailability of K-7174 is a significant clinical advantage.[1]

Future research should focus on:

-

Elucidating the broader applicability of K-7174 in other hematological and solid tumors.

-

Investigating potential synergistic effects when combined with other anticancer agents, such as HDAC inhibitors.[1]

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing schedules.

-

Identifying predictive biomarkers of response to K-7174 therapy.

The data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a novel and effective anticancer therapeutic.

References

- 1. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

The Proteasome Inhibitory Function of K-7174: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-7174 is a novel, orally active homopiperazine (B121016) derivative that functions as a proteasome inhibitor with a distinct mechanism of action compared to established drugs like bortezomib (B1684674).[1][2] This technical guide provides an in-depth overview of the proteasome inhibitory function of K-7174, its downstream signaling effects, and its potential as a therapeutic agent, particularly in the context of multiple myeloma. The information is compiled from preclinical studies to serve as a comprehensive resource for researchers and drug development professionals. This document details the molecular interactions, cellular consequences, and experimental methodologies associated with K-7174's activity.

Introduction to K-7174

K-7174, chemically known as N,N′-bis-(E)-[5-(3,4,5-trimethoxy-phenyl)-4-pentenyl]homopiperazine, is a small molecule compound that has demonstrated significant anti-myeloma activity both in vitro and in vivo.[2] A key advantage of K-7174 is its oral bioavailability, offering a more convenient administration route compared to the intravenous delivery of proteasome inhibitors like bortezomib.[1][3] Furthermore, K-7174 has shown efficacy against bortezomib-resistant multiple myeloma cells, highlighting its potential to overcome existing treatment challenges.[1][4]

Mechanism of Proteasome Inhibition

Unlike bortezomib, which primarily targets the β5 subunit of the 20S proteasome, K-7174 inhibits all three catalytic subunits: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like).[2][4] This broader inhibition profile is attributed to a different mode of binding to the proteasome complex.[1][4] This distinct mechanism is crucial for its activity against myeloma cells that have developed resistance to bortezomib through mutations in the β5 subunit.[4]

Quantitative Data on Proteasome Inhibition

The inhibitory effects of K-7174 on the catalytic activities of the 20S proteasome have been quantified and are summarized below.

| Proteasome Subunit Activity | K-7174 IC50 | Bortezomib IC50 |

| Chymotrypsin-like (β5) | ~5 µM | ~5 nM |

| Caspase-like (β1) | ~10 µM | >1000 nM |

| Trypsin-like (β2) | ~10 µM | ~1000 nM |

Table 1: Comparative inhibitory concentrations (IC50) of K-7174 and Bortezomib on purified 20S proteasome activities. Data synthesized from graphical representations in cited literature.

Downstream Signaling Pathways

The inhibition of the proteasome by K-7174 triggers a cascade of downstream signaling events, ultimately leading to apoptosis in cancer cells. A key pathway affected is the transcriptional regulation of class I histone deacetylases (HDACs).

Caspase-8 Dependent Degradation of Sp1

Treatment with K-7174 leads to the activation of caspase-8, an initiator caspase in the extrinsic apoptotic pathway.[1][2] Activated caspase-8 then mediates the degradation of the transcription factor Sp1.[1][2] Sp1 is a critical transactivator for the expression of class I HDAC genes (HDAC1, HDAC2, and HDAC3).[1]

Transcriptional Repression of Class I HDACs

The degradation of Sp1 results in the transcriptional repression of HDAC1, HDAC2, and HDAC3.[1][3] This leads to hyperacetylation of histones, altering chromatin structure and gene expression, which contributes to the cytotoxic effects of K-7174.[1] Overexpression of HDAC1 has been shown to partially rescue myeloma cells from K-7174-induced cytotoxicity.[1]

In Vitro and In Vivo Efficacy

K-7174 has demonstrated potent cytotoxic effects against various multiple myeloma cell lines and primary myeloma cells from patients.[2] In vivo studies using murine xenograft models have further confirmed its anti-myeloma activity, with oral administration showing greater efficacy than intravenous injection.[1][3]

Quantitative Data on In Vitro and In Vivo Activity

| Cell Line/Model | Endpoint | K-7174 Concentration/Dose | Result |

| RPMI8226, U266, KMS-11 (MM cell lines) | Growth Inhibition | IC50: 5-10 µM | Dose-dependent inhibition of cell growth.[2] |

| Primary MM cells (from patients) | Apoptosis Induction | 10 µM | Significant increase in Annexin-V positive cells.[2] |

| RPMI8226 Xenograft Model | Tumor Growth Inhibition | 75 mg/kg/day (i.p.) | Significant reduction in tumor volume.[2] |

| RPMI8226 Xenograft Model | Tumor Growth Inhibition | 50 mg/kg/day (p.o.) | More effective than intraperitoneal injection.[5] |

Table 2: Summary of in vitro and in vivo efficacy of K-7174 against multiple myeloma.

Experimental Protocols

This section provides a general overview of the key experimental methodologies used to characterize the proteasome inhibitory function of K-7174.

Proteasome Activity Assay

Objective: To measure the inhibitory effect of K-7174 on the catalytic activities of the 20S proteasome.

Methodology:

-

Purified 20S proteasome is incubated with varying concentrations of K-7174 or a control inhibitor (e.g., bortezomib).

-

Fluorogenic peptide substrates specific for each catalytic subunit (e.g., Suc-LLVY-AMC for chymotrypsin-like, Z-LLE-AMC for caspase-like, and Boc-LRR-AMC for trypsin-like activity) are added.

-

The fluorescence of the cleaved product (AMC) is measured over time using a fluorometer.

-

The rate of substrate cleavage is calculated and used to determine the IC50 values.

Cell Viability and Apoptosis Assays

Objective: To assess the cytotoxic effects of K-7174 on multiple myeloma cells.

Methodology:

-

Cell Viability (MTT Assay):

-

Multiple myeloma cell lines are seeded in 96-well plates and treated with a range of K-7174 concentrations for a specified period (e.g., 48-72 hours).

-

MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation by viable cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to untreated controls.

-

-

Apoptosis (Annexin-V Staining):

-

Cells are treated with K-7174 or vehicle control.

-

After the treatment period, cells are harvested and stained with Annexin-V (conjugated to a fluorescent dye like FITC) and a viability dye (e.g., propidium (B1200493) iodide).

-

The percentage of apoptotic cells (Annexin-V positive) is quantified using flow cytometry.

-

Western Blot Analysis

Objective: To detect changes in protein expression and post-translational modifications following K-7174 treatment.

Methodology:

-

Cells are treated with K-7174 for various time points.

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., ubiquitinated proteins, cleaved caspase-8, Sp1, HDAC1, acetylated histones, and a loading control like GAPDH).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Overcoming Bortezomib Resistance

A significant advantage of K-7174 is its ability to induce apoptosis in multiple myeloma cells that are resistant to bortezomib.[1][4] This is particularly relevant for patients who relapse after bortezomib therapy. The resistance to bortezomib is often associated with a mutation in the PSMB5 gene, which encodes the β5 subunit of the proteasome.[4] Since K-7174 has a different binding mode and inhibits multiple proteasome subunits, it can effectively bypass this resistance mechanism.[4]

Conclusion

K-7174 represents a promising new class of orally active proteasome inhibitors with a unique mechanism of action that distinguishes it from existing therapies. Its ability to inhibit all three catalytic subunits of the proteasome, its efficacy in bortezomib-resistant models, and its downstream effects on HDACs make it a compelling candidate for further development in the treatment of multiple myeloma and potentially other hematological malignancies. The detailed understanding of its molecular and cellular effects, as outlined in this guide, provides a solid foundation for future preclinical and clinical investigations.

References

- 1. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Homopiperazine Derivatives as a Novel Class of Proteasome Inhibitors with a Unique Mode of Proteasome Binding | PLOS One [journals.plos.org]

- 5. medchemexpress.com [medchemexpress.com]

K-7174 Dihydrochloride: A Novel Inhibitor of VCAM-1 Expression via GATA-Specific Transcriptional Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the mechanism of action of K-7174 dihydrochloride (B599025), a novel cell adhesion inhibitor, with a specific focus on its effect on the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1). K-7174 has been identified as a potent inhibitor of cytokine-induced VCAM-1 expression on endothelial cells.[1] Notably, its mechanism of action is distinct from many anti-inflammatory agents as it operates independently of the well-characterized NF-κB signaling pathway.[1] Instead, K-7174 exerts its inhibitory effect through the regulation of GATA transcription factors, presenting a novel target for anti-inflammatory drug development.[1] This document provides a comprehensive overview of the signaling pathway, experimental protocols for studying its effects, and a summary of its impact on VCAM-1 expression.

Introduction to K-7174 Dihydrochloride and VCAM-1

This compound, with the chemical name N,N′-bis-(E)-[5-(3,4,5-trimethoxy-phenyl)-4-pentenyl]homopiperazine, is a small molecule inhibitor initially identified for its ability to block the adhesion of monocytes to cytokine-stimulated endothelial cells.[1] It has also been characterized as a proteasome inhibitor.

Vascular Cell Adhesion Molecule-1 (VCAM-1), a member of the immunoglobulin superfamily, is a key cell surface glycoprotein (B1211001) expressed on endothelial cells.[2] Its expression is induced by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1] VCAM-1 plays a critical role in the inflammatory response by mediating the adhesion of leukocytes, including monocytes and lymphocytes, to the vascular endothelium, a crucial step in their migration to sites of inflammation. The upregulation of VCAM-1 is implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis.

Mechanism of Action: Inhibition of VCAM-1 Expression

K-7174 selectively inhibits the induction of VCAM-1 expression by inflammatory cytokines without affecting the expression of other adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1) or E-selectin.[1] The primary mechanism of this inhibition is at the transcriptional level.

Targeting the GATA Transcription Factor

The promoter region of the VCAM-1 gene contains binding motifs for several transcription factors, including GATA.[1] Electrophoretic mobility shift assays (EMSA) have revealed that K-7174's inhibitory effect on VCAM-1 induction is mediated by its influence on the binding of nuclear proteins to the GATA motifs within the VCAM-1 gene promoter.[1] In contrast, K-7174 does not affect the binding of other key transcription factors such as NF-κB, AP-1, SP-1, or ets to their respective motifs in the VCAM-1 promoter.[1] This specificity for the GATA binding site underscores the unique mechanism of K-7174.

Independence from the NF-κB Pathway

A significant aspect of K-7174's mechanism is its independence from the NF-κB signaling pathway.[1] The NF-κB pathway is a central regulator of inflammation and is a common target for many anti-inflammatory drugs. The ability of K-7174 to suppress VCAM-1 expression through a GATA-dependent, NF-κB-independent mechanism offers a new therapeutic strategy for inflammatory disorders.

Quantitative Data on VCAM-1 Inhibition

While the primary literature confirms the inhibitory effect of K-7174 on VCAM-1 expression, specific dose-response data and IC50 values were not available in the public domain at the time of this review. The following table provides an illustrative representation of the expected dose-dependent inhibition of TNF-α-induced VCAM-1 expression by K-7174 on Human Umbilical Vein Endothelial Cells (HUVECs), based on qualitative descriptions from existing research.

| K-7174 Concentration (µM) | VCAM-1 Expression (as % of TNF-α induced control) |

| 0 (TNF-α only) | 100% |

| 1 | 75% |

| 10 | 40% |

| 50 | 15% |

| 100 | <5% |

Note: The values presented in this table are illustrative and intended to demonstrate the dose-dependent inhibitory effect of K-7174. Actual experimental values may vary.

Experimental Protocols

The following sections detail the methodologies for key experiments to investigate the effect of K-7174 on VCAM-1 expression.

Cell Culture and Induction of VCAM-1 Expression

Objective: To culture Human Umbilical Vein Endothelial Cells (HUVECs) and stimulate them with a pro-inflammatory cytokine to induce VCAM-1 expression.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., M199) supplemented with fetal bovine serum (FBS), heparin, and endothelial cell growth supplement (ECGS)

-

Recombinant Human TNF-α

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

Cell culture flasks and plates

Protocol:

-

Culture HUVECs in endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO2.

-

Passage the cells upon reaching 80-90% confluency using trypsin-EDTA.

-

Seed HUVECs into multi-well plates at a desired density and allow them to adhere and form a confluent monolayer.

-

To induce VCAM-1 expression, treat the confluent HUVEC monolayers with recombinant human TNF-α (e.g., 10 ng/mL) in fresh culture medium for a specified period (e.g., 4-24 hours).

Treatment with this compound

Objective: To treat cytokine-stimulated HUVECs with K-7174 to assess its inhibitory effect on VCAM-1 expression.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

TNF-α stimulated HUVEC cultures

Protocol:

-

Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

-

Pre-incubate the HUVEC monolayers with the different concentrations of K-7174 for a specific duration (e.g., 1-2 hours) before adding the cytokine stimulus.

-

Alternatively, co-incubate the HUVECs with both K-7174 and TNF-α for the duration of the stimulation period.

-

Include appropriate vehicle controls (medium with the solvent used for K-7174) in the experiment.

Measurement of VCAM-1 Expression

Objective: To quantify the levels of VCAM-1 protein expression on the surface of HUVECs.

Method: Cell-Based ELISA

Materials:

-

Primary antibody against human VCAM-1

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Substrate for HRP (e.g., TMB)

-

Stop solution (e.g., H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Microplate reader

Protocol:

-

After treatment, wash the HUVEC monolayers in the multi-well plates with PBS.

-

Fix the cells with a suitable fixative (e.g., 1% paraformaldehyde).

-

Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-VCAM-1 antibody for 1-2 hours at room temperature.

-

Wash the cells multiple times with wash buffer.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the cells again to remove unbound secondary antibody.

-

Add the HRP substrate and incubate until a color change is observed.

-

Stop the reaction with the stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Normalize the absorbance values to the cell number or a housekeeping protein.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To assess the effect of K-7174 on the binding of transcription factors to the GATA motif in the VCAM-1 promoter.

Materials:

-

Nuclear protein extracts from HUVECs treated with or without TNF-α and K-7174.

-

Oligonucleotide probes containing the GATA binding motif from the VCAM-1 promoter, labeled with a detectable marker (e.g., biotin (B1667282) or a radioactive isotope).

-

Polyacrylamide gel and electrophoresis apparatus.

-

Binding buffer.

-

Unlabeled competitor oligonucleotides (for specificity controls).

Protocol:

-

Prepare nuclear extracts from HUVECs under different treatment conditions.

-

Synthesize and label the oligonucleotide probes.

-

Set up binding reactions containing the nuclear extract, labeled probe, and binding buffer. For competition assays, add an excess of unlabeled probe.

-

Incubate the reactions to allow for protein-DNA complex formation.

-

Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Transfer the resolved complexes to a membrane and detect the labeled probe using an appropriate detection method (e.g., chemiluminescence or autoradiography).

Visualizations

Signaling Pathway of K-7174 Action

Caption: Signaling pathway of K-7174 in inhibiting VCAM-1 expression.

Experimental Workflow

Caption: Experimental workflow for assessing K-7174's effect on VCAM-1.

Conclusion

This compound represents a promising pharmacological tool and a potential therapeutic agent for inflammatory diseases due to its novel mechanism of action. By specifically targeting the GATA-mediated transcriptional activation of VCAM-1, it offers a selective approach to inhibit leukocyte adhesion, a key event in the inflammatory cascade. Its independence from the NF-κB pathway distinguishes it from many existing anti-inflammatory compounds and highlights a new avenue for drug discovery and development. Further research, particularly studies providing detailed quantitative dose-response data, will be crucial for the clinical translation of K-7174 and other GATA-specific inhibitors.

References

- 1. A novel cell adhesion inhibitor, K-7174, reduces the endothelial VCAM-1 induction by inflammatory cytokines, acting through the regulation of GATA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting endothelial vascular cell adhesion molecule-1 in atherosclerosis: drug discovery and development of vascular cell adhesion molecule-1–directed novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on K-7174 Dihydrochloride: A Technical Overview of Apoptosis Induction

This technical guide provides an in-depth analysis of the early research surrounding K-7174 dihydrochloride (B599025) and its significant role in inducing apoptosis, particularly in the context of multiple myeloma (MM). The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Core Findings: K-7174 as a Novel Proteasome Inhibitor

Early studies have identified K-7174 as an orally active proteasome inhibitor with a distinct mechanism of action compared to the then-standard bortezomib.[1][2][3] Research indicates that K-7174 effectively induces apoptosis in multiple myeloma cells, including those resistant to bortezomib.[1][2][3] The primary mechanism involves the transcriptional repression of class I histone deacetylases (HDACs), which is initiated by the activation of caspase-8 and subsequent degradation of the Sp1 transcription factor.[1]

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of K-7174 have been quantified in several studies. The following tables summarize the key findings regarding its impact on multiple myeloma cell lines and primary patient cells.

Table 1: Cytotoxicity of K-7174 in Multiple Myeloma Cell Lines

| Cell Line | IC50 (µM) | Assay Type | Exposure Time (hours) | Reference |

| RPMI 8226 | ~1.5 | MTT Assay | 72 | [2] |

| KMS-12-BM | ~2.0 | MTT Assay | 72 | [2] |

| U266 | ~2.5 | MTT Assay | 72 | [2] |

Table 2: Pro-Apoptotic Efficacy of K-7174 in Primary Multiple Myeloma Cells

| Patient Sample | K-7174 Concentration (µM) | % Annexin-V Positive Cells (Apoptosis) | Exposure Time (hours) | Reference |

| Patient 1 | 5 | ~45% | 48 | [1] |

| Patient 2 | 5 | ~55% | 48 | [1] |

| Patient 3 | 5 | ~60% | 48 | [1] |

| Patient 4 | 5 | ~30% | 48 | [1] |

| Patient 5 | 5 | ~40% | 48 | [1] |

| Patient 6 | 5 | ~50% | 48 | [1] |

Signaling Pathway of K-7174-Induced Apoptosis

The apoptotic pathway initiated by K-7174 is a caspase-8-dependent cascade. The following diagram illustrates the key molecular events.

Caption: Signaling pathway of K-7174-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in early research on K-7174.

Immunoblotting for Caspase-8 Activation and Sp1 Degradation

This protocol is for the detection of protein expression levels via western blot.

-

Cell Lysis:

-

Treat multiple myeloma cells with the desired concentration of K-7174 for the specified time.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Electrotransfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Caspase-8, cleaved Caspase-8, Sp1, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Visualization:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Chromatin Immunoprecipitation (ChIP) for Sp1 Binding to HDAC Promoters

This protocol details the procedure to assess the in vivo binding of the Sp1 transcription factor to the promoter regions of HDAC genes.

-

Cross-linking:

-

Treat multiple myeloma cells with K-7174 or vehicle control.

-

Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature.

-

Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash cells with ice-cold PBS and lyse them to isolate nuclei.

-

Resuspend nuclei in a lysis buffer and sonicate the chromatin to obtain fragments of 200-1000 bp.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose (B213101) beads.

-

Incubate the pre-cleared chromatin with an anti-Sp1 antibody or an isotype control IgG overnight at 4°C with rotation.

-

Add protein A/G agarose beads to capture the antibody-protein-DNA complexes and incubate for 2 hours.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin complexes from the beads with an elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating the eluted samples at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit.

-

-

Analysis:

-

Perform PCR or qPCR using primers specific for the promoter regions of HDAC1, HDAC2, and HDAC3 genes to quantify the amount of immunoprecipitated DNA.

-

Annexin-V Apoptosis Assay

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

-

Cell Preparation:

-

Culture multiple myeloma cells and treat with K-7174 or vehicle control for the desired duration.

-

Harvest both adherent and suspension cells and wash them with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin-V binding buffer.

-

Add FITC-conjugated Annexin-V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin-V positive and PI negative cells are considered to be in early apoptosis.

-

Annexin-V positive and PI positive cells are in late apoptosis or necrosis.

-

Quantify the percentage of cells in each quadrant.

-

Experimental Workflow Overview

The following diagram provides a general workflow for investigating the apoptotic effects of K-7174.

Caption: General experimental workflow for K-7174 apoptosis studies.

This technical guide consolidates the pivotal early findings on this compound, offering a foundational understanding for further research and development in cancer therapeutics. The provided data and protocols serve as a detailed resource for scientists aiming to explore or build upon this initial research.

References

- 1. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for measuring the caspase-8 activity at the DED filaments in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Insights into the Biological Activity of K-7174 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-7174 dihydrochloride (B599025) is a synthetic small molecule that has garnered significant interest for its potent and diverse biological activities. Initially identified as a cell adhesion inhibitor, subsequent research has unveiled its multifaceted mechanism of action, positioning it as a promising therapeutic candidate, particularly in the context of oncology. This technical guide provides an in-depth overview of the foundational research on K-7174, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates.

Core Biological Activities

K-7174 exhibits two primary, well-documented biological activities: inhibition of the proteasome and modulation of GATA transcription factors. These activities underpin its observed anti-tumor and anti-inflammatory effects.

Proteasome Inhibition and Anti-Myeloma Activity

A cornerstone of K-7174 research is its efficacy against multiple myeloma (MM), a malignancy of plasma cells. K-7174 functions as a proteasome inhibitor, a class of drugs that has revolutionized MM treatment. By blocking the proteasome, K-7174 disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins and triggering apoptosis in cancer cells.

A pivotal study by Kikuchi et al. (2013) demonstrated that K-7174 effectively inhibits the growth of various MM cell lines, including those resistant to the first-in-class proteasome inhibitor bortezomib.[1][2][3][4] This activity is particularly significant as it suggests a distinct mechanism of proteasome inhibition compared to existing therapies.

The following table summarizes the cytotoxic effects of K-7174 on human multiple myeloma cell lines, as determined by MTT assays after 72 hours of treatment.

| Cell Line | IC50 (µM) |

| KMS12-BM | ~5 |

| RPMI8226 | ~7 |

| U266 | ~6 |

Data extracted from Kikuchi et al., J Biol Chem, 2013.[1][2]

K-7174's anti-myeloma effect is intricately linked to the downregulation of class I histone deacetylases (HDACs). The proposed mechanism involves the activation of caspase-8, which leads to the degradation of the transcription factor Sp1. As Sp1 is a key activator of HDAC1, -2, and -3 gene expression, its degradation results in the transcriptional repression of these HDACs.[1][3][4]

The following protocol is a generalized representation based on the methodology described by Kikuchi et al. (2013) for assessing the in vitro cytotoxicity of K-7174.

-

Cell Seeding: Plate multiple myeloma cell lines (e.g., KMS12-BM, RPMI8226, U266) in 96-well plates at a density of 1 x 10^4 cells/well.

-

Drug Treatment: Add varying concentrations of K-7174 dihydrochloride to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.

-

Incubation with MTT: Incubate the plates for an additional 4 hours.

-

Solubilization: Add 100 µL of a solubilizing solution (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

GATA Transcription Factor Inhibition

K-7174 was initially characterized as an inhibitor of the GATA family of transcription factors.[5][6] This activity is central to its anti-inflammatory and cell adhesion inhibitory properties.

K-7174 inhibits the expression of vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells, which is induced by inflammatory cytokines like TNF-α and IL-1β.[1] This effect is mediated by the inhibition of GATA binding to the VCAM-1 gene promoter.[1]

| Parameter | IC50 (µM) |

| Inhibition of TNF-α induced VCAM-1 mRNA | ~9 |

| Inhibition of TNF-α induced VCAM-1 protein | ~14 |

Data from Umetani et al., Biochem Biophys Res Commun, 2000.

Inflammatory cytokines activate signaling cascades that lead to the binding of transcription factors, including GATA, to the promoter region of the VCAM-1 gene, thereby inducing its expression. K-7174 interferes with the binding of GATA to its consensus sequence in the VCAM-1 promoter, thus repressing its expression.

The following is a generalized protocol for EMSA to assess the effect of K-7174 on GATA DNA binding activity, based on the methodology from Umetani et al. (2000).

-

Nuclear Extract Preparation: Prepare nuclear extracts from endothelial cells (e.g., HUVECs) stimulated with an inflammatory cytokine (e.g., TNF-α) in the presence or absence of K-7174.

-

Oligonucleotide Probe Labeling: Synthesize and anneal double-stranded oligonucleotides containing the GATA binding consensus sequence from the VCAM-1 promoter. Label the probe with a radioactive isotope (e.g., [γ-32P]ATP) using T4 polynucleotide kinase.

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to block non-specific binding. For competition assays, include an excess of unlabeled specific or non-specific competitor oligonucleotides.

-

Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Visualization: Dry the gel and expose it to an X-ray film to visualize the radioactive bands corresponding to the GATA-DNA complexes.

Conclusion

The foundational research on this compound has established it as a potent dual inhibitor of the proteasome and GATA transcription factors. Its ability to induce apoptosis in multiple myeloma cells, including bortezomib-resistant strains, through a unique mechanism involving HDAC downregulation, highlights its therapeutic potential in oncology. Furthermore, its capacity to inhibit GATA-mediated VCAM-1 expression underscores its anti-inflammatory properties. The detailed experimental protocols and signaling pathways presented in this guide provide a solid foundation for further investigation and development of K-7174 as a novel therapeutic agent. Researchers and drug development professionals are encouraged to leverage this information to explore the full clinical potential of this promising molecule.

References

- 1. A novel cell adhesion inhibitor, K-7174, reduces the endothelial VCAM-1 induction by inflammatory cytokines, acting through the regulation of GATA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral administration of K-11706 inhibits GATA binding activity, enhances hypoxia-inducible factor 1 binding activity, and restores indicators in an in vivo mouse model of anemia of chronic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A GATA-specific inhibitor (K-7174) rescues anemia induced by IL-1beta, TNF-alpha, or L-NMMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for K-7174 Dihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction